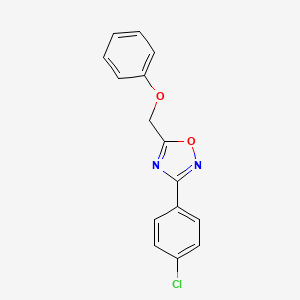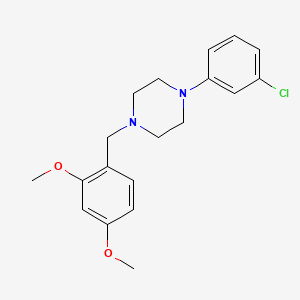
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole, also known as CPPO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. CPPO is a member of the oxadiazole family, which is a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of organic electronics. 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as mentioned above. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is its ease of synthesis. It can be synthesized in a laboratory setting using relatively simple procedures. However, one of the limitations of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One area of research could be the development of new organic electronic devices using 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole as a key component. Another area of research could be the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. Additionally, further research could be conducted to better understand the mechanism of action of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 4-(4-chlorophenyl)hydrazinobenzaldehyde. This intermediate is then reacted with glyoxal to form the final product, 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. The synthesis of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a relatively simple process that can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-6-11(7-9-12)15-17-14(20-18-15)10-19-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBFWOJCUCINJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)


![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)